molecular formula C7H8BrF3N4O B2880236 2-(4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetohydrazide CAS No. 1004644-67-0

2-(4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetohydrazide

Cat. No. B2880236
CAS RN: 1004644-67-0
M. Wt: 301.067
InChI Key: LLRHJYJWEYIYIW-UHFFFAOYSA-N
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Description

2-(4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetohydrazide is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Scientific Research Applications

Synthesis and Characterization

Research in the field of chemical synthesis often focuses on the development of new compounds with potential applications in medicine and materials science. For instance, studies on the synthesis and conformational analysis of pyrazole derivatives reveal insights into their molecular structures and potential as precursors for further chemical reactions (P. Channar et al., 2019). Similarly, work on the synthesis of pyrazole, pyrimidine, and triazolo-pyrimidine derivatives highlights the antimicrobial potential of these compounds (Nada M. Abunada et al., 2008).

Antimicrobial and Biological Activities

The antimicrobial activity of novel synthesized compounds is a significant area of research, aiming to address the need for new antimicrobial agents due to rising drug resistance. For example, the antimicrobial activity of certain aryl hydrazone pyrazoline-5-ones containing thiazole moiety has been investigated, showing potential against various microbial strains (M. D. Reddy et al., 2013).

Pharmacological Properties

Exploration of the pharmacological properties of synthesized compounds, including their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, provides insights into their potential therapeutic applications. For instance, celecoxib derivatives have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities, revealing promising candidates for further drug development (Ş. Küçükgüzel et al., 2013).

Novel Synthetic Routes

Research also focuses on developing novel synthetic routes and methodologies for constructing complex molecules, which can lead to the discovery of new drugs and materials. For example, the co-catalyzed reaction of hydrazide with N-allyl ynamide, yielding pyrazolo[5,1-a]isoquinolines, demonstrates the potential for innovative synthetic approaches in organic chemistry (Ping‐Hsin Huang et al., 2012).

properties

IUPAC Name

2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrF3N4O/c1-3-5(8)6(7(9,10)11)14-15(3)2-4(16)13-12/h2,12H2,1H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLRHJYJWEYIYIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)NN)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrF3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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